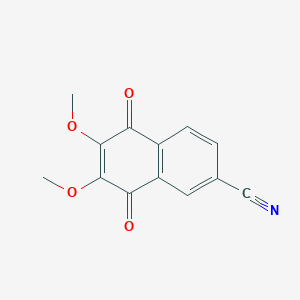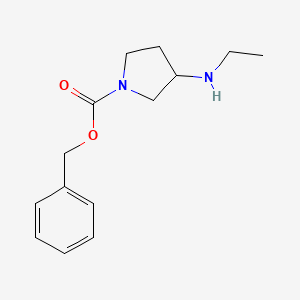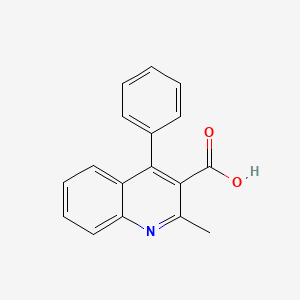
2-Methyl-4-phenylquinoline-3-carboxylic acid
Übersicht
Beschreibung
2-Methyl-4-phenylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 . It is used in research and has various applications in the field of chemistry .
Synthesis Analysis
The synthesis of quinoline compounds, such as this compound, has been a subject of interest in many studies . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . Protodeboronation of pinacol boronic esters has also been reported as a method for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . Unfortunately, detailed structural information such as the InChI Key and PubChem ID are not available .Chemical Reactions Analysis
Quinoline compounds are known for their versatile applications in industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.29 . The boiling point and other physical properties are not specified .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Evaluation
Research on derivatives of 2-phenylquinoline, such as 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline and its oxime, has shown significant cytotoxicity against cancer cells. However, compounds like 4-(4-acetylanilino)-6-methoxy-2-phenylquinoline-3-carboxylic acid with a free carboxylic acid at the C(3) position were inactive, suggesting that this position's steric hindrance may prevent cytotoxic activity (Zhao et al., 2005).
Novel Synthesis Approaches
A novel synthesis method has been developed for 3-halo-2-phenylquinoline-4-carboxylic acids. This process involves creating the 3-amino intermediate and then replacing the amino group with chlorine or bromine (Raveglia et al., 1997).
Synthesis of Sulfone Dimers
6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acids have been synthesized through a one-pot reaction, indicating potential as anticancer agents (Javadi & Azizian, 2016).
Molecular Conformation and Crystal Packing
Studies on the molecular conformation and crystal packing of derivatives like Methyl 2-methyl-4-phenylquinoline-3-carboxylate have provided insights into the weak interactions that dictate the packing of molecules in the crystal lattice (Sarveswari et al., 2012).
Synthesis of Phenyl Ester and Amides
Biologically important 2-phenylquinoline-4-carboxylic esters and amides have been synthesized for antibacterial applications. Some of these compounds showed significant activity against bacteria like Salmonella typhi and Bacillus subtalis (Shankerrao et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-4-phenylquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-15(17(19)20)16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-11/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOVHQRZEWXRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





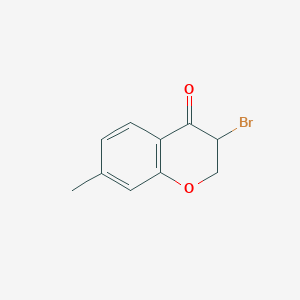
![Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate](/img/structure/B3203951.png)
![2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid](/img/structure/B3203955.png)

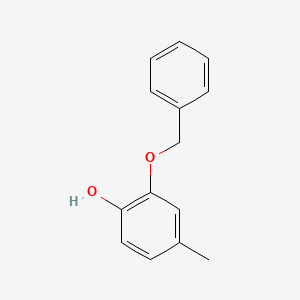
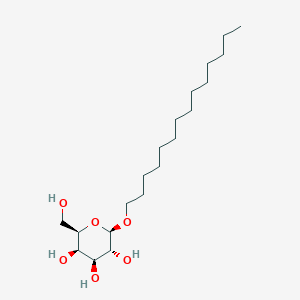
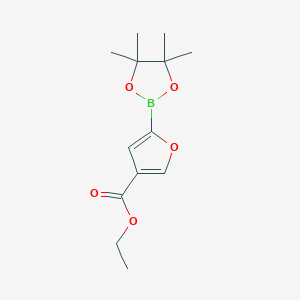

![N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine](/img/structure/B3203990.png)
